molecular formula C16H14N2O3 B1261403 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone

1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone

Cat. No. B1261403
M. Wt: 282.29 g/mol
InChI Key: BSXRJIBWLOPQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Benzimidazole ligands and their copper(II) complexes, including compounds structurally related to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone, have been synthesized and characterized for their catecholase-mimetic activities, showcasing the compound's potential in mimicking enzymatic functions (Karaoğlu et al., 2016).

Antimicrobial and Antifungal Properties

  • Compounds with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone have demonstrated significant antimicrobial and antifungal properties. For instance, certain benzophenones isolated from the roots of Ranunculus ternatus, which are structurally related to the compound , showed obvious activity against tuberculosis (Deng et al., 2013).
  • Other structurally similar compounds isolated from Cynanchum otophyllum Schneid demonstrated antifungal activity, underscoring the potential of 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone in this field (Zhao et al., 2007).

Anticancer and Anti-Inflammatory Potential

  • Derivatives of benzimidazole, which are chemically akin to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone, have shown promising results in anticancer research. Notably, certain substituted derivatives exhibited notable growth inhibition against various human cancer cell lines (Rashid et al., 2014).
  • Additionally, benzimidazole-based compounds, related to the compound of interest, have been studied for their anti-inflammatory activity, suggesting potential therapeutic applications in this area (Bhor & Sable, 2022).

Biochemical Research and Enzyme Mimicry

  • The compound's structural components have been utilized in biochemical research, particularly in studies involving enzyme mimicry and catalytic activities. This indicates its potential in biochemical and enzymatic research contexts (Battaini et al., 2003).

properties

Product Name

1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C16H14N2O3/c1-10-17-12-4-2-3-5-13(12)18(10)9-16(21)11-6-7-14(19)15(20)8-11/h2-8,19-20H,9H2,1H3

InChI Key

BSXRJIBWLOPQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.